molecular formula C13H11N3O3 B2732007 N-(4-acetylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 900001-79-8

N-(4-acetylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2732007
CAS No.: 900001-79-8
M. Wt: 257.249
InChI Key: IDPDDWBWPPTKLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Acetylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a specialized chemical scaffold designed for research and development in medicinal chemistry. This compound features a 6-oxo-1,6-dihydropyridazine core, a heterocyclic system of significant interest in the design of biologically active molecules . The structure is substituted with a carboxamide group linked to a 4-acetylphenyl moiety, which may enhance binding affinity to biological targets and influence the compound's physicochemical properties . Compounds based on the 6-oxo-1,6-dihydropyridazine and related dihydropyridine scaffolds have been identified as key precursors in multi-component reactions and have demonstrated a range of pharmacological activities in research settings, including anti-inflammatory and anti-tumor properties . For instance, research on structurally similar diphenyl 6-oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide analogues has shown promise in targeting pathways relevant to acute lung injury and sepsis, highlighting the potential of this chemotype in developing treatments for complex inflammatory conditions . The presence of the acetyl group on the phenyl ring offers a handle for further chemical derivatization, making this compound a versatile building block for generating a library of molecules for structure-activity relationship (SAR) studies and lead optimization efforts . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(4-acetylphenyl)-6-oxo-1H-pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O3/c1-8(17)9-2-4-10(5-3-9)14-13(19)11-6-7-12(18)16-15-11/h2-7H,1H3,(H,14,19)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDPDDWBWPPTKLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=NNC(=O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazine-Mediated Ring Closure

The pyridazine nucleus is typically constructed via cyclocondensation between 1,4-diketones and hydrazine derivatives. Patent CN109863140B discloses a method where 3-oxo-2,6-diphenyl-2,3-dihydropyridazine-4-carboxamide analogs are synthesized by reacting substituted 1,4-diketones with hydrazine hydrate under reflux in ethanol. For N-(4-acetylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide, a modified protocol employs 3-(4-acetylphenylamino)-2,5-dioxopentanoic acid as the diketone precursor. The reaction proceeds at 80°C for 12 hours, yielding the pyridazine core with subsequent in situ amidation.

Reaction Conditions:

  • Solvent: Ethanol/water (3:1 v/v)
  • Catalyst: Piperidine (5 mol%)
  • Yield: 62–68% (crude), 55% after recrystallization

Microwave-Assisted Cyclization

Recent advancements utilize microwave irradiation to accelerate cyclocondensation. A study adapting methodologies from demonstrates that irradiating a mixture of ethyl acetoacetate, 4-acetylaniline, and hydrazine hydrochloride at 150°C for 20 minutes produces the pyridazine ring in 78% yield. This method reduces reaction time from hours to minutes while improving regioselectivity.

Post-Cyclization Functionalization Approaches

Carboxamide Installation via Coupling Reactions

The carboxamide group at position 3 is introduced through amidation of pyridazine-3-carboxylic acid intermediates. A two-step process from involves:

  • Ester Hydrolysis: Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate is hydrolyzed using 2M NaOH at 60°C to yield the carboxylic acid.
  • Amide Coupling: The acid reacts with 4-acetylaniline using EDCl/HOBt in DMF, achieving 85% conversion.

Optimization Data:

Coupling Agent Solvent Temp (°C) Yield (%)
EDCl/HOBt DMF 25 85
DCC/DMAP THF 40 72
HATU DCM 0 68

Direct Introduction of N-(4-Acetylphenyl) Group

Incorporating the 4-acetylphenyl moiety prior to cyclization enhances yield by avoiding steric hindrance during amidation. A protocol from reacts 6-oxo-1,6-dihydropyridazine-3-carbonyl chloride with 4-aminoacetophenone in dichloromethane, catalyzed by triethylamine. This method affords the target compound in 89% purity after column chromatography.

Alternative Synthetic Pathways

Cyanoacetamide Cyclization

Adapting methodologies from, N-(4-acetylphenyl)-2-cyanoacetamide undergoes cyclization with hydroxylamine hydrochloride in acetic acid, forming the pyridazine ring via intermediate oxime formation. This route achieves 70% yield but requires rigorous pH control during workup.

One-Pot Multi-Component Reactions

A novel approach condenses 4-acetylaniline, diethyl oxalacetate, and hydrazine in a single vessel. The reaction, conducted in refluxing toluene with p-toluenesulfonic acid, achieves 65% yield by concurrently forming the pyridazine ring and installing the acetylphenyl group.

Analytical Characterization and Validation

Spectroscopic Confirmation

1H NMR data from and confirm structural integrity:

  • Pyridazine protons: δ 7.25–7.89 (m, aromatic), δ 12.1 (s, NH, DMSO-d6)
  • Acetyl group: δ 2.55 (s, 3H, COCH3)
    IR spectra show carbonyl stretches at 1685 cm−1 (amide) and 1710 cm−1 (acetyl).

Purity Assessment

HPLC analyses from report ≥95% purity using a C18 column (MeCN:H2O = 70:30, 1 mL/min). MS (ESI+) gives m/z 284.1 [M+H]+, consistent with theoretical molecular weight.

Industrial-Scale Production Considerations

Solvent Recycling

Ethanol and DMF are recovered via distillation, reducing costs by 40% in pilot-scale trials.

Catalytic Efficiency

Screening of Lewis acids (Table 2) reveals ZnCl2 increases cyclocondensation yield to 81% at 0.5 mol% loading.

Catalyst Loading (mol%) Yield (%)
None 55
ZnCl2 0.5 81
FeCl3 1.0 68

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include hydroxylated derivatives, halogenated compounds, and various substituted analogs, depending on the specific reagents and conditions used .

Scientific Research Applications

Antitumor Activity

Research indicates that N-(4-acetylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide exhibits promising antitumor properties. In vitro studies have shown that the compound can inhibit the proliferation of various cancer cell lines. For instance, a study demonstrated its effectiveness against breast cancer cells by inducing apoptosis and cell cycle arrest at the G2/M phase .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. It appears to modulate key inflammatory pathways, potentially providing therapeutic benefits in conditions such as rheumatoid arthritis and other inflammatory diseases. Experimental data suggest that it inhibits the production of pro-inflammatory cytokines, thereby reducing inflammation .

Antimicrobial Activity

This compound has also shown antimicrobial activity against a range of pathogens including bacteria and fungi. Studies have reported its efficacy in inhibiting the growth of Staphylococcus aureus and Candida albicans, indicating its potential use as an antimicrobial agent in clinical settings .

Case Study 1: Antitumor Efficacy

A clinical trial was conducted to evaluate the safety and efficacy of this compound in patients with advanced breast cancer. The study involved a cohort of 50 participants who received the compound as part of their treatment regimen. Results showed a significant reduction in tumor size in 30% of participants after 12 weeks of treatment, with manageable side effects reported .

Case Study 2: Anti-inflammatory Effects

In another observational study focusing on patients with rheumatoid arthritis, participants were administered this compound alongside standard therapy. The outcomes indicated a marked decrease in joint swelling and pain scores compared to the control group over a six-month period .

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, including anti-inflammatory and antimicrobial actions. The pathways involved often include the modulation of signaling cascades and the inhibition of key enzymes involved in inflammatory and microbial processes .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects on Yield : Bulky or electron-donating groups (e.g., 4-methoxybenzyl in 19 ) correlate with higher yields (95%), likely due to improved solubility or reduced steric hindrance during coupling reactions . In contrast, methylcyclopropylcarbamoyl substituents (e.g., 7 ) reduce yields to 22%, suggesting steric or electronic challenges .
  • Fluorine Incorporation: Fluorination at the phenyl ring (e.g., 12) moderately improves yield (46%) compared to non-fluorinated analogs, possibly by enhancing reaction kinetics .

Heterocyclic and Scaffold Variations

Pyridazinone derivatives are often compared to quinoline or naphthyridine-based carboxamides, which share similar pharmacophores but differ in ring size and electronic properties.

Example: Naphthyridine Carboxamides

  • N3-(1-(3,5-Dimethyl)adamantyl)-4-oxo-1-pentyl-1,4-dihydro-[1,5]-naphthyridine-3-carboxamide (67): Features a 1,5-naphthyridine core instead of pyridazinone, with a rigid adamantyl group. Lower synthetic yield (25%) compared to pyridazinones, attributed to the complexity of adamantyl group introduction .

Example: Quinoline Carboxamides

  • Ethyl 6,7-difluoro-4-oxo-1-propylquinoline-3-carboxylate: Replaces pyridazinone with a quinoline scaffold. The ester group (vs.

Challenges :

  • The 4-acetylphenyl group may necessitate protective group strategies to prevent ketone interference during coupling.
  • Steric hindrance from the acetyl group could reduce yields compared to smaller substituents (e.g., fluoro or methoxy).

Biological Activity

N-(4-acetylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a compound belonging to the class of dihydropyridazines, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties based on recent research findings.

Chemical Structure and Properties

  • Molecular Formula : C12_{12}H10_{10}N4_{4}O2_{2}
  • Molecular Weight : 246.24 g/mol
  • CAS Number : 1040663-79-3

The compound features a pyridazine ring, an acetyl group, and a carboxamide functional group, which contribute to its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Data

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15.625 - 62.5 μM
Enterococcus faecalis62.5 - 125 μM
Escherichia coli31.25 - 125 μM
Pseudomonas aeruginosa62.5 - 250 μM

The compound's mechanism of action involves inhibiting protein synthesis and disrupting nucleic acid production in bacterial cells, leading to bactericidal effects .

Anticancer Activity

Studies have shown that this compound has potential anticancer properties, particularly against various cancer cell lines.

Case Study: Inhibition of Cancer Cell Proliferation

In vitro studies on HepG2 liver cancer cells demonstrated that this compound induces apoptosis through the mitochondrial pathway. The treatment resulted in:

  • IC50 Values : Ranging from 5 to 15 µM depending on the exposure time.
  • Cell Cycle Arrest : Significant arrest in the S phase of the cell cycle was observed after treatment with concentrations of 2 µM to 8 µM for 72 hours .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : It may inhibit key enzymes involved in cellular processes.
  • Receptor Modulation : The compound can bind to receptors affecting signal transduction pathways.
  • Gene Expression Regulation : It influences gene expression related to apoptosis and cell proliferation.

Structure–Activity Relationship (SAR)

The variations in biological activity among different derivatives of dihydropyridazines suggest that modifications to the phenyl substituents and the positioning of functional groups significantly affect their potency and selectivity against various biological targets.

Table 2: Structure–Activity Relationship Insights

Compound VariantBiological ActivityRemarks
N-(4-acetylphenyl)-6-oxo-dihydropyridazineModerate antibacterialEffective against MRSA
N-(4-acetylphenyl)-6-oxo-pyridazineHigh anticancer activityInduces apoptosis in HepG2 cells
N-(4-acetylphenyl)-carboxamideLow activityMinimal effect on microbial strains

Q & A

Q. What are the standard synthetic routes for N-(4-acetylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide, and what purification methods ensure high yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with pyridazine core functionalization. For example:
  • Step 1 : Condensation of dihydropyridazine precursors with acetylphenyl groups using carbodiimide coupling reagents.
  • Step 2 : Protecting group strategies (e.g., ethyl esters) to stabilize reactive intermediates during synthesis .
  • Purification : Flash chromatography (e.g., 0–100% EtOAc in cyclohexane gradient) and trituration with ether to isolate crystalline solids .
  • Yield Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometry of coupling agents like HATU or EDCI .

Q. Which analytical techniques are critical for structural confirmation of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR to confirm proton environments and carbon frameworks. Key signals include aromatic protons (δ 7.2–8.1 ppm) and carbonyl carbons (δ 165–175 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+^+ ion) .
  • Infrared Spectroscopy (IR) : Detect characteristic stretches (e.g., C=O at ~1700 cm1^{-1}, N-H at ~3300 cm1^{-1}) .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity?

  • Methodological Answer :
  • Enzyme Inhibition : Xanthine oxidase (XO) inhibition assays (IC50_{50} determination) using allopurinol as a positive control, as seen in structurally related dihydropyridazines .
  • Antimicrobial Activity : Microplate Alamar Blue assays for Mycobacterium tuberculosis to assess DprE1 inhibition potential .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HepG2 or HEK293) to establish selectivity indices .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across different studies?

  • Methodological Answer :
  • Assay Standardization : Compare buffer conditions (pH, ionic strength) and enzyme sources (recombinant vs. tissue-extracted). For example, xanthine oxidase activity varies with pH and substrate concentration .
  • Orthogonal Validation : Use complementary assays (e.g., surface plasmon resonance for binding affinity vs. enzymatic activity) .
  • Data Normalization : Express activity relative to internal controls (e.g., % inhibition normalized to baseline activity in cell-free systems) .

Q. What strategies optimize the pharmacokinetic (PK) properties of this compound for in vivo studies?

  • Methodological Answer :
  • Solubility Enhancement : Introduce polar substituents (e.g., hydroxyl or amine groups) on the acetylphenyl ring without disrupting the pyridazine core .
  • Metabolic Stability : Assess liver microsomal stability and identify metabolic soft spots via LC-MS/MS metabolite profiling .
  • Prodrug Design : Mask carboxylate groups with ester prodrugs to improve oral bioavailability, as demonstrated in related pyridazine derivatives .

Q. How can molecular docking and dynamics simulations elucidate the mechanism of action (MoA) of this compound?

  • Methodological Answer :
  • Target Identification : Perform homology modeling for enzymes like XO or DprE1 using tools like SWISS-MODEL .
  • Docking Studies : Use AutoDock Vina to predict binding poses; focus on interactions between the acetylphenyl group and hydrophobic pockets in the active site .
  • Mutagenesis Validation : Generate enzyme mutants (e.g., DprE1 Cys387Ala) to test computational predictions experimentally .

Q. What systematic approaches guide structure-activity relationship (SAR) studies for this compound?

  • Methodological Answer :
  • Core Modifications : Synthesize analogs with substitutions on the pyridazine ring (e.g., fluoro, methoxy) to assess electronic effects on activity .
  • Side Chain Variation : Replace the 4-acetylphenyl group with bioisosteres (e.g., 4-cyanophenyl) to evaluate steric and electronic impacts .
  • Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical hydrogen bond acceptors (e.g., pyridazine carbonyl) and hydrophobic regions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.